Regioisomeric Differentiation: 2-Naphthyl vs. 1-Naphthyl in SARS-CoV PLpro Inhibition
The 2-naphthylmethyl regioisomer provides a structurally distinct scaffold that can lead to significantly enhanced biological activity compared to the 1-naphthylmethyl analog. In a direct head-to-head comparison within a series of SARS-CoV papain-like protease (PLpro) inhibitors, the 2-naphthylmethyl derivative (Compound 15b) exhibited an IC50 of 0.34 ± 0.01 µM, representing a >170-fold increase in potency over its 1-naphthylmethyl counterpart (Compound 15a, IC50 = 59.2 ± 7.8 µM) [1]. This demonstrates that the substitution pattern on the naphthalene ring is a critical determinant of biological activity.
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Compound 15b: 0.34 ± 0.01 µM |
| Comparator Or Baseline | Compound 15a (1-naphthylmethyl analog): 59.2 ± 7.8 µM |
| Quantified Difference | >170-fold lower IC50 (higher potency) |
| Conditions | SARS-CoV papain-like protease (PLpro) inhibition assay |
Why This Matters
This >170-fold difference in potency confirms that the 2-naphthylmethyl isomer is not an interchangeable alternative but a distinct chemical entity with unique biological properties, critical for research reproducibility and target engagement.
- [1] Meyers, M.J., et al. (2010) 'Structure and activity of 1- and 2-naphthylmethyl derivatives', Journal of Medicinal Chemistry, 53(13), pp. 4968–4979. doi: 10.1021/jm1004489. View Source
